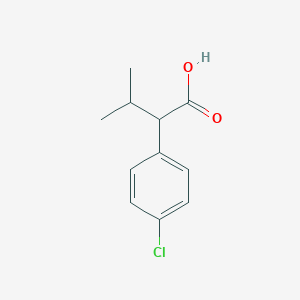

2-(4-Chlorophenyl)-3-methylbutanoic acid

Vue d'ensemble

Description

2-(4-Chlorophenyl)-3-methylbutanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids. It features a chlorinated phenyl ring attached to a butanoic acid chain, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of the chlorine atom on the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

-

Friedel-Crafts Acylation

Reactants: 4-chlorobenzene, 3-methylbutanoyl chloride

Catalyst: Aluminum chloride (AlCl₃)

Solvent: Dichloromethane or another suitable solvent

Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

-

Hydrolysis

- The resulting acylated product is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

-

Oxidation

- The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction

- Reduction of the carboxylic acid group can yield alcohols or aldehydes. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution

- The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, aldehydes

Substitution: Various substituted aromatic compounds

Applications De Recherche Scientifique

2-(4-Chlorophenyl)-3-methylbutanoic acid has several applications in scientific research, including:

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in studies of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

-

Medicine

- Explored as a potential lead compound for the development of new pharmaceuticals.

- Studied for its effects on various biological pathways and targets.

-

Industry

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-3-methylbutanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom can enhance its binding affinity and selectivity for certain targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Bromophenyl)-3-methylbutanoic acid

- 2-(4-Fluorophenyl)-3-methylbutanoic acid

- 2-(4-Methylphenyl)-3-methylbutanoic acid

Comparison

2-(4-Chlorophenyl)-3-methylbutanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its brominated, fluorinated, and methylated analogs, the chlorinated compound may exhibit different binding affinities, selectivities, and pharmacokinetic properties. These differences can be leveraged to optimize the compound for specific applications in research and industry.

Activité Biologique

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as (R)-2-(4-Chlorophenyl)-3-methylbutyric acid, is a monocarboxylic acid with significant biological implications, particularly in the fields of toxicology and pharmacology. This compound is recognized as a metabolite of the pesticide fenvalerate and has been studied for its potential effects on human health and environmental safety.

- Molecular Formula : C₁₄H₁₃ClO₂

- Molecular Weight : 212.67 g/mol

- Appearance : White to orange crystalline powder

- Melting Point : 87 - 91 °C

- Boiling Point : Approximately 318.7 °C

Biological Significance

The biological activity of this compound is primarily linked to its role as a metabolite in the degradation of fenvalerate, a synthetic pyrethroid insecticide. Research indicates that this compound may interact with various biological systems, influencing metabolic pathways related to detoxification and endocrine function.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest several pathways:

Biodegradation Studies

A notable study examined the biodegradation of the pesticide esfenvalerate by a bacterial consortium comprising Lysinibacillus xylanilyticus, Bacillus cereus, and others. The results indicated that after 12 days, approximately 90% of esfenvalerate was degraded, producing significant amounts of both 3-phenoxybenzoic acid and this compound. Specifically, concentrations were measured at:

This study highlights the compound's role in environmental microbiology and its potential impact on ecological health.

Toxicological Assessments

Research has also focused on the toxicological aspects of this compound. As a metabolite of fenvalerate, it has been implicated in various studies assessing the effects of pyrethroid exposure on human health and wildlife. The findings suggest that while it may exhibit lower toxicity compared to its parent compound, there are still concerns regarding its potential endocrine-disrupting effects .

Comparative Analysis with Similar Compounds

A comparison table illustrates how this compound differs from structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Hydroxyphenyl)-3-methylbutyric acid | Hydroxyl group instead of chloro group | Potentially different biological activities |

| 2-(4-Methoxyphenyl)-3-methylbutyric acid | Methoxy substituent | Different solubility properties |

| 2-(4-Nitrophenyl)-3-methylbutyric acid | Nitro substituent | Different reactivity due to electron-withdrawing effects |

| (R)-Alpha-Isopropyl-4-chlorophenylacetic acid | Similar backbone but different substituents | Different pharmacological profiles |

This comparison underscores the distinct biological activities influenced by varying substituents on the phenyl ring.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJMSIIXXKNIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883537 | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-74-0 | |

| Record name | 2-(4-Chlorophenyl)-3-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-(4-Chlorophenyl)-3-methylbutyric acid formed?

A1: 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily formed through the biodegradation of the pyrethroid insecticide esfenvalerate (also known as fenvalerate). This degradation process involves the cleavage of the ester bond in esfenvalerate, resulting in the formation of 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [, , , ]

Q2: What is known about the further degradation of 2-(4-Chlorophenyl)-3-methylbutyric acid in the environment?

A2: Research suggests that 2-(4-Chlorophenyl)-3-methylbutyric acid can be further degraded by microorganisms in the soil. Studies using 14C-labelled fenvalerate showed that the acid is broken down into simpler compounds, ultimately leading to the formation of CO2. []

Q3: Are there any microorganisms known to be involved in the biodegradation of 2-(4-Chlorophenyl)-3-methylbutyric acid?

A3: Yes, a bacterial consortium isolated from Brazilian Savannah, consisting of Lysinibacillus xylanilyticus, Bacillus cereus, Lysinibacillus sp., and Bacillus sp., has been shown to effectively degrade esfenvalerate into 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [] Other studies have focused on marine-derived fungi as potential biodegraders of esfenvalerate and its metabolites, including 2-(4-Chlorophenyl)-3-methylbutyric acid. []

Q4: Can plants metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid?

A4: Yes, plants can metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid. Studies on various plant species, including kidney bean, cabbage, cotton, cucumber, and tomato, have shown that the acid is readily absorbed and conjugated with sugars like glucose and xylose, forming various esters. [] For example, in kidney bean, cabbage, and cucumber plants, it primarily forms glucose and 6-O-malonylglucose esters. []

Q5: How is 2-(4-Chlorophenyl)-3-methylbutyric acid analytically characterized?

A6: Several analytical techniques are employed to identify and quantify 2-(4-Chlorophenyl)-3-methylbutyric acid, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). [, , ]

Q6: What is the molecular formula and weight of 2-(4-Chlorophenyl)-3-methylbutyric acid?

A6: The molecular formula of 2-(4-Chlorophenyl)-3-methylbutyric acid is C11H13ClO2, and its molecular weight is 212.67 g/mol.

Q7: Can 2-(4-Chlorophenyl)-3-methylbutyric acid be optically resolved?

A8: Yes, 2-(4-Chlorophenyl)-3-methylbutyric acid is a chiral molecule and can be optically resolved into its enantiomers. Methods using chiral resolving agents like α-methylbenzylamine and 1-phenyl-2-(4-methylphenyl)ethylamine have been reported for the resolution of this compound. [] Preferential crystallization with achiral amines like diethylamine has also been investigated as a cost-effective alternative for optical resolution. []

Q8: Are there any known applications of 2-(4-Chlorophenyl)-3-methylbutyric acid?

A9: While 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily recognized as a metabolite of esfenvalerate, it serves as a chiral building block in organic synthesis. [, , ] For example, it has been incorporated into the synthesis of novel thiadiazolopyrimidine derivatives with potential herbicidal activity. [] Additionally, researchers have explored its use in synthesizing new pyrethroid compounds containing the eugenol moiety, aiming to enhance insecticidal properties. [, ]

Q9: What are the environmental concerns related to 2-(4-Chlorophenyl)-3-methylbutyric acid?

A10: As a breakdown product of esfenvalerate, the environmental fate and potential effects of 2-(4-Chlorophenyl)-3-methylbutyric acid are important considerations. While it is considered less toxic than the parent compound, its persistence and potential for bioaccumulation warrant further investigation. Understanding its degradation pathways and ecological impact is crucial for assessing its overall environmental risk. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.